4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide" is a chemically synthesized molecule that appears to be related to the quinazoline and quinolone families, which are known for their biological activities, particularly in the realm of antibacterial and antimicrobial properties. The structure of the compound suggests that it may have been designed to target specific receptors or enzymes, potentially acting as an antagonist or inhibitor.

Synthesis Analysis

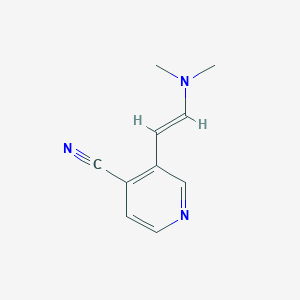

The synthesis of related quinolone and quinazoline derivatives has been reported in the literature. For instance, the alkylation of difluoroquinoline carboxylic acid esters with substituted-benzyl chlorides followed by treatment with piperazine derivatives yields substituted quinolone carboxylic acids with potential antibacterial activities . Similarly, the synthesis of N-aryl-quinazolinyl-piperazine carboxamide derivatives involves cyclization, halogenation, and palladium-catalyzed cross-coupling reactions, followed by treatment with substituted arylisocyanates or arylisothiocyanates . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

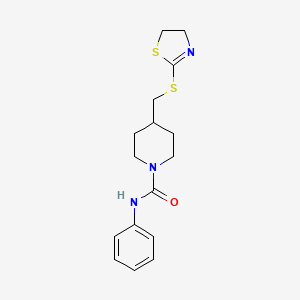

Molecular Structure Analysis

The molecular structure of quinazoline and quinolone derivatives is characterized by a bicyclic core with nitrogen atoms at key positions, which are essential for their biological activity. The presence of a fluorine atom and various substituents, such as methoxyphenyl groups, can significantly influence the binding affinity and selectivity of these compounds towards their biological targets .

Chemical Reactions Analysis

The chemical reactivity of quinazoline and quinolone derivatives is influenced by the presence of functional groups such as carboxamide, which can participate in hydrogen bonding and other interactions with biological macromolecules. The fluorine atom can enhance the metabolic stability of the compound and affect its reactivity . The synthesis of these compounds often involves nucleophilic substitution reactions, cyclization, and cross-coupling reactions, which are common in the construction of complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide" are not provided, related compounds in this class typically exhibit properties that make them suitable for drug development. These properties include good solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes. The presence of a piperidine ring and a carboxamide group suggests that the compound may have basic properties and the potential to form salts with acids, which can be advantageous for drug formulation .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Study

- Compounds with a structure similar to the queried compound have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones were synthesized from a lead molecule related to quinazolinone and screened for antifungal and antibacterial activities (Patel & Patel, 2010). This indicates the potential of such compounds in developing new antimicrobial agents.

Structural Analysis and Chemical Properties

- The crystal structures of compounds structurally related to adoprazine, a derivative of quinazolinone, were prepared and analyzed to understand their molecular packing and hydrogen bonding interactions, which are crucial for designing compounds with desired physical and chemical properties (Ullah & Altaf, 2014).

Pharmacological Applications

- Quinazolinone derivatives have been explored for various pharmacological applications, including as potent calcitonin gene-related peptide (CGRP) receptor antagonists. Research has developed convergent, stereoselective, and economical synthesis methods for such compounds, demonstrating their potential in therapeutic applications (Cann et al., 2012).

Novel Synthesis Approaches

- Innovative synthesis methods for quinazolinone derivatives have been developed, showcasing the versatility of these compounds in medicinal chemistry. For example, novel quinolone and quinoline-2-carboxylic acid derivatives were synthesized, leading to potent 5HT1B antagonists, indicating the significance of quinazolinone derivatives in drug discovery (Horchler et al., 2007).

Antimicrobial Activity

- The antimicrobial activities of novel quinazolinone derivatives have been evaluated, highlighting their potential as antibacterial agents. This research underscores the ongoing interest in quinazolinone derivatives for addressing microbial resistance (Desai et al., 2011).

Propriétés

IUPAC Name |

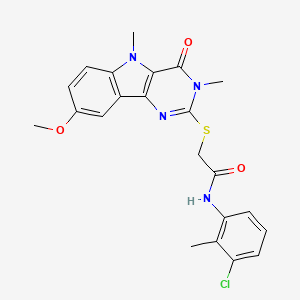

N-(3-chloro-2-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O3S/c1-12-15(23)6-5-7-16(12)24-18(28)11-31-22-25-19-14-10-13(30-4)8-9-17(14)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFUOAAPGGLVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2521233.png)

![(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide](/img/structure/B2521236.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2521243.png)

![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)

![6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B2521245.png)

![N-[3-[3-(4-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2521247.png)

![[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate](/img/structure/B2521251.png)